Trilinolein

Overview

Description

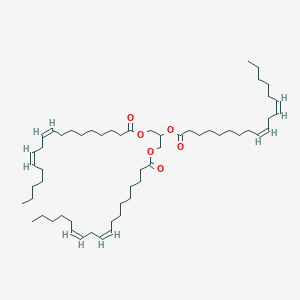

Trilinolein, also known as 1,2,3-trilinoleoyl-glycerol, is a natural triacylglycerol found in various plants. It is composed of three linoleic acid molecules esterified to a glycerol backbone. This compound is known for its potential therapeutic effects, particularly in the context of cerebrovascular diseases and myocardial protection .

Mechanism of Action

Target of Action

Trilinolein, a natural triacylglycerol, has been found to have significant effects on cerebrovascular diseases such as cerebral ischemia and carotid stenosis . Its primary targets include neuronal cells and vascular smooth muscle cells (VSMCs) . In neuronal cells, it acts to inhibit apoptosis, while in VSMCs, it attenuates migration .

Mode of Action

This compound interacts with its targets primarily through the RAS/MEK/ERK signaling pathway . It significantly inhibits PDGF-BB-stimulated A7r5 cell migration and reduces matrix metalloproteinase-2 (MMP-2), Ras, MEK, and p-ERK protein levels in PDGF-BB-stimulated A7r5 cells .

Biochemical Pathways

The RAS/MEK/ERK signaling pathway is a key biochemical pathway affected by this compound . This pathway plays a crucial role in cell migration, and its modulation by this compound leads to the attenuation of migration in VSMCs . Additionally, this compound reduces the levels of MMP-2, a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Pharmacokinetics

In studies, doses of 50, 100, and 200 mg/kg have been used, indicating that this compound has good bioavailability .

Result of Action

This compound has been shown to reduce the cerebral infarction area, neurological deficit, and TUNEL-positive apoptosis in rodents . It also ameliorates intimal hyperplasia and reduces PCNA-positive cells . These results suggest that this compound is protective in models of ischemia/reperfusion (I/R)-induced brain injury, carotid artery ligation-induced intimal hyperplasia, and VSMC migration both in vivo and in vitro .

Biochemical Analysis

Biochemical Properties

Trilinolein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to modulate the Matrix Metalloproteinase-2 (MMP-2) and the RAS/MEK/ERK signaling pathway in Vascular Smooth Muscle Cells (VSMCs) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to protect against cerebral ischemia through the inhibition of neuronal apoptosis . Furthermore, it ameliorates intimal hyperplasia via attenuation of migration in VSMCs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the expression of ICAM-1 and E-selectin mRNA in oxidized low-density lipoprotein-stimulated endothelial cells . Additionally, it reduces the levels of MMP-2, Ras, MEK, and p-ERK proteins in PDGF-BB-stimulated A7r5 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the cerebral infarction area, neurological deficit, TUNEL-positive apoptosis, intimal hyperplasia, and PCNA-positive cells in rodents over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At dosages of 50, 100, and 200 mg/kg, it significantly reduced the cerebral infarction area and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the RAS/MEK/ERK signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trilinolein can be synthesized through enzymatic esterification. In this method, linoleic acid is esterified with glycerol using a lipase enzyme such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to linoleic acid of 1:3. The reaction typically takes about 8 hours .

Industrial Production Methods: For industrial production, this compound is often purified using column chromatography after the enzymatic esterification process. This method ensures high purity, with this compound purity reaching up to 95.43% .

Chemical Reactions Analysis

Types of Reactions: Trilinolein undergoes various chemical reactions, including oxidation, isomerization, and hydrolysis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized under high temperatures, leading to the formation of volatile decomposition products.

Isomerization: Heating this compound can cause isomerization of its double bonds, resulting in the formation of mono-trans isomers.

Hydrolysis: this compound can be hydrolyzed by lipases to produce free fatty acids and glycerol.

Major Products: The major products formed from these reactions include various isomers of linoleic acid, free fatty acids, and glycerol .

Scientific Research Applications

Trilinolein has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of triacylglycerols under various conditions.

Comparison with Similar Compounds

Trilinolein is similar to other triacylglycerols such as triolein and tripalmitin. its high content of linoleic acid distinguishes it from these compounds:

Triolein: Composed of oleic acid, triolein is used as an emulsifier and stabilizer in food and cosmetics.

Tripalmitin: Composed of palmitic acid, tripalmitin is used in the food industry and in the production of soaps and cosmetics.

This compound’s unique composition of linoleic acid makes it particularly effective in reducing oxidative stress and protecting against cerebrovascular and myocardial injuries .

Biological Activity

Trilinolein, a natural triacylglycerol predominantly found in various plant oils, particularly linseed and safflower oil, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound (C57H104O6) is composed of three linoleic acid molecules esterified to glycerol. It is notable for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage. A study demonstrated that this compound effectively scavenged oxygen-derived free radicals (OFR), achieving a maximal mean reduction of OFR by 48% at specific concentrations, outperforming other fatty acids and antioxidants like Trolox .

2. Neuroprotection

Recent research has highlighted this compound's protective effects against cerebral ischemia. In animal models, this compound reduced brain injury by inhibiting neuronal apoptosis and modulating signaling pathways associated with vascular smooth muscle cells (VSMCs). Specifically, it attenuated migration and matrix metalloproteinase-2 (MMP-2) expression through the RAS/MEK/ERK signaling pathway .

3. Anti-inflammatory Effects

This compound has been shown to alleviate symptoms of atopic dermatitis (AD) by targeting mitochondrial dysfunction and oxidative stress. It enhances skin barrier function via the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . In a comparative study involving chronic AD patients, this compound improved skin lesions and reduced reactive oxygen species (ROS) levels in keratinocytes .

Case Studies

Case Study 1: Atopic Dermatitis

A clinical study investigated the effects of topical this compound on patients with AD. The results indicated that this compound significantly improved skin hydration and barrier function while reducing inflammation markers such as NOX2 expression and ROS levels. The therapeutic effects were comparable to established treatments like crisaborole .

Case Study 2: Cerebral Ischemia

In a rat model of cerebral ischemia, this compound administration resulted in reduced infarct size and improved neurological outcomes. The compound inhibited apoptosis in neurons and reduced the expression of pro-inflammatory cytokines, showcasing its potential for treating ischemic conditions .

This compound's biological activities can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging OFR, this compound protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : Activation of the AhR-Nrf2 pathway leads to enhanced expression of protective genes that combat inflammation.

- Neuroprotective Signaling : Modulation of the RAS/MEK/ERK pathway in VSMCs contributes to its protective effects against ischemic injury.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-BBWANDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042653 | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-40-6 | |

| Record name | Trilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.